![molecular formula C27H27N5O7 B2973045 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate CAS No. 309942-21-0](/img/no-structure.png)

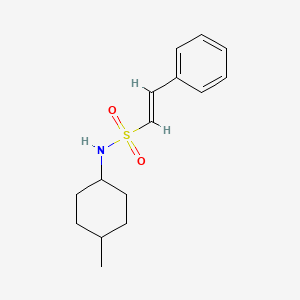

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

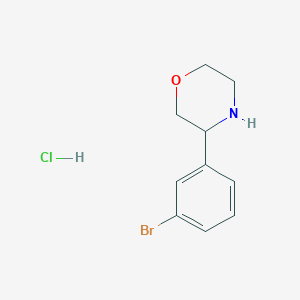

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate is a useful research compound. Its molecular formula is C27H27N5O7 and its molecular weight is 533.541. The purity is usually 95%.

BenchChem offers high-quality 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

A study showcases the use of isonicotinic acid as a dual and biological organocatalyst for the green, simple, and efficient synthesis of pyranopyrazoles, which could include derivatives similar to the mentioned compound. This process emphasizes a one-pot, four-component condensation reaction under solvent-free conditions, highlighting its potential in organic synthesis and the development of new catalytic methodologies (Zolfigol et al., 2013).

Material Science

In the realm of material science, pyranopyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in HCl solution. This research suggests potential applications in protecting metals from corrosion, with the derivatives showing significant inhibition efficiency, which could be pertinent for the derivatives of the compound (Yadav et al., 2016).

Pharmacology and Drug Development

Another study involves the synthesis and characterization of new pyrazolines, including evaluation for cytotoxicity and carbonic anhydrase inhibitory activities. This indicates the potential medicinal applications of such compounds in designing drugs with specific biological activities (Kucukoglu et al., 2016). Additionally, the treatment and nursing application of a heterocycle compound on children's bronchial pneumonia showcase the therapeutic relevance of such molecules in addressing specific health conditions (Ding & Zhong, 2022).

Environmental Science

In environmental science, pyran derivatives have been explored for acid corrosion, where they act as inhibitors to prevent mild steel corrosion in acidic solutions. This suggests the compound's derivatives could have applications in reducing environmental degradation of materials (Saranya et al., 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system through a multistep reaction sequence. The final step involves the coupling of the pyrano[2,3-c]pyrazole with a 2,6-dimethoxyphenyl 4-morpholinecarboxylate to form the target compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "malononitrile", "ammonium acetate", "4-methoxyaniline", "2,6-dimethoxyphenol", "morpholine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxychalcone.", "Step 2: Knoevenagel condensation of 4-methoxychalcone with malononitrile in the presence of piperidine to form 4-methoxy-5-cyano-3-(4-methoxyphenyl)-2-pentenenitrile.", "Step 3: Cyclization of 4-methoxy-5-cyano-3-(4-methoxyphenyl)-2-pentenenitrile with hydrazine hydrate to form 6-amino-5-cyano-3-(4-methoxyphenyl)pyrazine-2-carboxamide.", "Step 4: Condensation of 6-amino-5-cyano-3-(4-methoxyphenyl)pyrazine-2-carboxamide with ethyl chloroformate in the presence of triethylamine to form 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxylic acid ethyl ester.", "Step 5: Reduction of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxylic acid ethyl ester with sodium borohydride to form 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxamide.", "Step 6: Coupling of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxamide with 2,6-dimethoxyphenyl 4-morpholinecarboxylate in the presence of triethylamine to form the target compound, 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate." ] } | |

Número CAS |

309942-21-0 |

Nombre del producto |

4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate |

Fórmula molecular |

C27H27N5O7 |

Peso molecular |

533.541 |

Nombre IUPAC |

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |

InChI |

InChI=1S/C27H27N5O7/c1-34-17-6-4-15(5-7-17)23-22-21(18(14-28)25(29)39-26(22)31-30-23)16-12-19(35-2)24(20(13-16)36-3)38-27(33)32-8-10-37-11-9-32/h4-7,12-13,21H,8-11,29H2,1-3H3,(H,30,31) |

Clave InChI |

OVMRKAKIBZUINH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)OC(=O)N5CCOCC5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

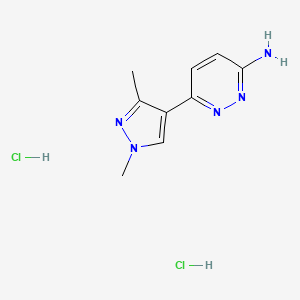

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

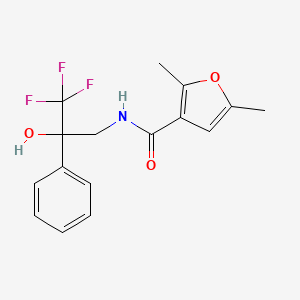

![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)

![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)